molecular formula C32H29N3O4S B607224 SERCA2a activator 1

SERCA2a activator 1

カタログ番号: B607224
分子量: 551.7 g/mol
InChIキー: DBGJRQXKIIMWLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SERCA2a アクチベーター 1 は、サルコ/小胞体 Ca2±依存性 ATPase 2a (SERCA2a) を活性化させることが知られている化合物です。 この活性化は、ホスホランバンによる阻害を減らし、心臓の収縮期および拡張期機能を強化します 。これは、主に心不全やその他の心臓病に関連する研究で使用されます。

準備方法

SERCA2a アクチベーター 1 の合成には、いくつかのステップが含まれます。 一般的な方法の 1 つには、テトラヒドロフラン (THF) 中の水酸化リチウム水溶液を用いたエチルエステルの加水分解が含まれ、目的の化合物が得られます

化学反応解析

SERCA2a アクチベーター 1 は、次のようなさまざまな化学反応を起こします。

科学研究への応用

SERCA2a アクチベーター 1 は、いくつかの科学研究に適用されています。

化学反応の分析

SERCA2a activator 1 undergoes various chemical reactions, including:

科学的研究の応用

Clinical Applications

The therapeutic potential of SERCA2a activators is being explored in various clinical settings:

  • Heart Failure : SERCA2a activator 1 has shown promise in treating heart failure by improving cardiac contractility and function. Phase 1 and Phase 2 clinical trials have demonstrated the efficacy of gene transfer techniques targeting SERCA2a in patients with severe heart failure .
  • Diastolic Dysfunction : In preclinical studies using streptozotocin-treated rats (a model for diastolic dysfunction), compound 8 was evaluated for its ability to stimulate SERCA2a. Results indicated significant improvements in diastolic function without affecting the electrical activity of healthy myocytes, suggesting a selective action that minimizes side effects .

Table 1: Summary of SERCA2a Activators and Their Mechanisms

CompoundMechanismApplicationStudy Reference
N106Enhances SUMOylation of SERCA2aHeart failure treatment
Compound 8Stimulates SERCA2a activityDiastolic dysfunction
IstaroximeIncreases intracellular Ca²⁺ handlingHeart failure and diabetic cardiomyopathy

Case Study 1: N106 in Heart Failure

In a study involving heart failure models, N106 was administered to rodents. The results showed enhanced contractility and improved ventricular function due to increased SUMOylation of SERCA2a. This suggests that targeting SUMOylation may be an effective strategy for restoring cardiac function in heart failure patients .

Case Study 2: Compound 8's Effects on Diastolic Dysfunction

In a controlled study using streptozotocin-treated rats, compound 8 was administered both intravenously and orally. Echocardiographic analysis revealed significant improvements in diastolic function post-treatment, indicating the compound's potential as a selective therapeutic agent for chronic heart failure without adverse effects on healthy cardiac tissue .

作用機序

SERCA2a アクチベーター 1 は、SERCA2a を阻害する調節タンパク質であるホスホランバンに結合することにより、その効果を発揮します。ホスホランバンに結合することにより、SERCA2a アクチベーター 1 はこの阻害を弱め、ATPase 活性を高め、サルコプラズミックレチクルへのカルシウム取り込みを強化します。 これにより、心臓の収縮期および拡張期機能が改善されます .

類似化合物の比較

SERCA2a アクチベーター 1 は、他の類似化合物と比較して、他の ATPase に影響を与えることなく、SERCA2a を選択的に活性化させるため、ユニークです。類似化合物には、次のようなものがあります。

これらの化合物は、心臓の研究と治療における SERCA2a アクチベーター 1 の特異性と潜在的な治療上の利点を強調しています。

類似化合物との比較

SERCA2a activator 1 is unique compared to other similar compounds due to its selective activation of SERCA2a without affecting other ATPases. Similar compounds include:

These compounds highlight the specificity and potential therapeutic benefits of this compound in cardiac research and treatment.

生物活性

The compound SERCA2a activator 1 (also referred to as N106) has emerged as a significant pharmacological agent in the treatment of heart failure (HF) due to its ability to enhance the function of the sarcoplasmic reticulum calcium ATPase (SERCA2a). This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular activity, and potential therapeutic applications.

Overview of SERCA2a and Heart Failure

SERCA2a is crucial for calcium handling in cardiac myocytes, facilitating the reuptake of calcium ions into the sarcoplasmic reticulum after muscle contraction. Dysfunction in SERCA2a activity is a hallmark of heart failure, leading to impaired cardiac contractility and relaxation. Thus, pharmacological enhancement of SERCA2a activity represents a promising therapeutic strategy for improving cardiac function in HF patients.

This compound operates primarily through the enhancement of SUMOylation, a post-translational modification process that regulates protein function. The compound directly activates the SUMO-activating enzyme (E1 ligase), which in turn increases the SUMOylation levels of SERCA2a. This modification is associated with improved enzymatic activity and calcium uptake capabilities.

Key Findings:

  • Increased SUMOylation : Studies indicate that N106 enhances SERCA2a SUMOylation in a concentration-dependent manner, resulting in increased ATPase activity and improved calcium handling within cardiomyocytes .
  • Cell Contractility : Time-course experiments have demonstrated that treatment with N106 significantly improves cell contractility, evidenced by peak shortening measurements .

Clinical Trials

Recent clinical trials involving gene transfer techniques to enhance SERCA2a expression have shown promising results. For instance, a Phase 1 and Phase 2 clinical trial of adeno-associated vector type 1 (AAV1)-mediated gene transfer demonstrated clinical benefits in patients with severe heart failure, including improved cardiac energetics and reduced ventricular arrhythmias .

Comparative Data on SERCA Activators

The following table summarizes findings from various studies on SERCA2a activators, including this compound:

Activator Mechanism Effects on SERCA2a Clinical Relevance
This compound (N106)Enhances SUMOylationIncreases ATPase activityPotential treatment for heart failure
GINDirect activationStimulates Ca²⁺ uptakeImproves diastolic function in diabetic models
CurcuminInhibits SERCA activityStabilizes E1 conformational stateAntioxidant properties; potential anticancer effects
PolyphenolsModulates conformational changesAlters binding sitesVarious health benefits; impacts on Ca²⁺ signaling

特性

IUPAC Name

2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGJRQXKIIMWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SERCA2a activator 1
Reactant of Route 2
Reactant of Route 2
SERCA2a activator 1
Reactant of Route 3
Reactant of Route 3
SERCA2a activator 1
Reactant of Route 4
Reactant of Route 4
SERCA2a activator 1
Reactant of Route 5
Reactant of Route 5
SERCA2a activator 1
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
SERCA2a activator 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。